4-Chloro-5-ethylthiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWNFQJCRWHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid and Its Analogues
Strategies for Thiophene (B33073) Ring Construction Preceding Carboxylic Acid Introduction
The formation of the thiophene ring is the foundational step in synthesizing many thiophene-based compounds. These methods typically involve the cyclization of appropriately substituted open-chain precursors by introducing a sulfur source. derpharmachemica.com The choice of strategy often depends on the desired substitution pattern on the final thiophene ring.
Well-established methods for constructing the thiophene ring include:
Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com
Fiesselmann Thiophene Synthesis: This method provides a versatile route to substituted thiophenes and involves the condensation of thioglycolic acid derivatives with various carbonyl compounds, such as β-keto esters or α,β-unsaturated esters. derpharmachemica.com
Gewald Aminothiophene Synthesis: This reaction is a multicomponent process that combines an α-methylene ketone, a nitrile with an activated methylene (B1212753) group, and elemental sulfur in the presence of a base to yield 2-aminothiophenes. derpharmachemica.comwikipedia.org
Hinsberg Synthesis: This approach involves the reaction of a thiodiacetate with a 1,2-dicarbonyl compound to form the thiophene ring. derpharmachemica.com
These classical methods allow for the assembly of a pre-functionalized thiophene scaffold. For a target molecule like 4-chloro-5-ethylthiophene-2-carboxylic acid, a synthetic strategy could involve constructing a 3-chloro-2-ethyl-substituted thiophene precursor through one of these ring-forming reactions, which would then be followed by the introduction of the carboxylic acid group at the 5-position (which would become the 2-position after renumbering based on IUPAC nomenclature for the final product).
Approaches to Carboxyl Group Functionalization on Thiophene Scaffolds
Once the substituted thiophene core is synthesized, the carboxylic acid group can be introduced at a specific position. Several reliable methods exist for this functionalization, including organometallic reactions, transition-metal-catalyzed carbonylations, and oxidation of suitable precursors.
A widely used method for introducing a carboxylic acid group onto an aromatic or heteroaromatic ring is through the carbonation of a Grignard reagent. quora.com This process involves two main steps:
Formation of the Grignard Reagent: A halogenated thiophene, such as 5-chloro-2-bromothiophene, is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding thienylmagnesium halide. beilstein-journals.orgchemguide.co.ukchemicalbook.com
Carbonation: The newly formed Grignard reagent is then treated with solid carbon dioxide (dry ice), which acts as an electrophile. masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the carbon atom of CO2.
Acidic Workup: Subsequent hydrolysis with a dilute acid protonates the resulting carboxylate salt to yield the final thiophenecarboxylic acid. quora.comchemguide.co.uk
This methodology is particularly effective for converting halo-thiophenes into their carboxylic acid counterparts and is a key strategy for producing intermediates like 5-chlorothiophene-2-carboxylic acid from 5-chloro-2-bromothiophene. beilstein-journals.orgchemicalbook.com
Palladium-catalyzed carbonylation offers a modern and efficient alternative for the synthesis of carboxylic acids from heteroaromatic compounds. rsc.org This approach can directly convert a C-H or C-Halogen bond into a carboxylic acid group using carbon monoxide (CO) as the carbonyl source.
Recent advancements have led to highly efficient palladium-catalyzed direct carbonylation of thiophenes via C-H bond activation. rsc.orgrsc.orgresearchgate.net In these systems, a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), is used in the presence of an oxidant and carbon monoxide. rsc.orgresearchgate.net A notable development is the use of a CO/CO2-binary gas system, where pressurized CO2 helps to suppress the thermal decomposition of the active palladium catalyst, thereby improving its durability and allowing for lower catalyst loading. rsc.orgrsc.org The reaction typically proceeds in a solvent like acetic acid with an oxidant such as p-benzoquinone to regenerate the active palladium species. rsc.orgresearchgate.net This method has been shown to convert various thiophenes into their corresponding carboxylic acids in high yields. rsc.orgresearchgate.net
The general mechanism for the palladium-catalyzed carboxylation involves the activation of a C-H bond by the palladium catalyst, followed by the insertion of CO into the resulting palladium-carbon bond. mdpi.com This methodology is a powerful tool for the late-stage functionalization of complex thiophene scaffolds.
The oxidation of a pre-installed functional group on the thiophene ring is another common strategy for synthesizing thiophenecarboxylic acids. This approach is particularly useful when the starting materials are readily available through reactions like Friedel-Crafts acylation.
The oxidation of 2-acetylthiophene (B1664040) derivatives is a practical route to 2-thiophenecarboxylic acids. wikipedia.org For instance, 5-chlorothiophene-2-carboxylic acid can be synthesized by the oxidation of 5-chloro-2-acetylthiophene. chemicalbook.com A common and effective method for this transformation is the haloform reaction, or a modification thereof, using an oxidizing agent like sodium hypohalite.
A specific protocol involves using sodium chlorite (B76162) (NaClO2) in a phosphate (B84403) buffer system. chemicalbook.com This system provides a controlled oxidation of the methyl ketone group to the carboxylic acid without significantly affecting the thiophene ring or other substituents. Other oxidizing agents, such as chromic acid derivatives or hypohalites like sodium hypochlorite (B82951), have also been employed for the selective oxidation of acetylthienyl precursors. google.com
Novel catalytic systems have been developed for the synthesis of 2-thiophenecarboxylic acids and their esters. One such system involves the reaction of thiophenes with a mixture of carbon tetrachloride (CCl4) and methanol (B129727) (CH3OH) in the presence of a transition metal catalyst. semanticscholar.orgresearchgate.net
In this reaction, catalysts based on vanadium, iron, or molybdenum, such as VO(acac)2 (vanadyl acetylacetonate), Fe(acac)3 (iron(III) acetylacetonate), and Mo(CO)6 (molybdenum hexacarbonyl), have proven to be the most effective. semanticscholar.orgresearchgate.net The reaction is typically carried out at elevated temperatures in a sealed tube or an autoclave. semanticscholar.org
The proposed mechanism suggests that the reaction involves the oxidation of methanol by carbon tetrachloride to form intermediates like methyl hypochlorite and formaldehyde. The thiophene then undergoes hydroxymethylation, and the resulting 2-hydroxymethylthiophene is subsequently oxidized to 2-thiophenecarboxylic acid. semanticscholar.org If an excess of methanol is present, the carboxylic acid can be esterified to form the corresponding methyl ester. semanticscholar.org
Data Tables
Table 1: Catalyst-Assisted Oxidation of Thiophene semanticscholar.org Reaction Conditions: Thiophene reacted with CCl4 and CH3OH in the presence of a catalyst in a sealed tube.
| Catalyst | Temperature (°C) | Yield of Methyl 2-thiophenecarboxylate (%) |
| Mo(CO)6 | 130 | High (exact % varies with conditions) |
| Fe(acac)3 | 140 | 44 |
| VO(acac)2 | 175 | 45 |
Table 2: Palladium-Catalyzed Direct Carbonylation of Thiophenes researchgate.net General Conditions: Thiophene derivative, Pd(OAc)2 catalyst, p-benzoquinone oxidant, CO/CO2 atmosphere, in Acetic Acid at 100°C.
| Thiophene Substrate | Product | Yield (%) |
| Thiophene | Thiophene-2-carboxylic acid | 91 |
| 2-Ethylthiophene (B1329412) | 5-Ethylthiophene-2-carboxylic acid | 90 |
| 2-Chlorothiophene | 5-Chlorothiophene-2-carboxylic acid | 85 |
| 3-Methylthiophene | 3-Methylthiophene-2-carboxylic acid | 81 |
Derivatization from Related Thiophene-2-carboxylic Acid Building Blocks
The derivatization of existing thiophene-2-carboxylic acids is a common and effective strategy for accessing a wide range of analogues. nih.govresearchgate.net These building blocks, which already possess the crucial carboxylic acid group at the 2-position, can be modified through reactions on the thiophene ring or by transforming the carboxyl group itself.
Halogenated 2-thiophenecarboxylic acids are particularly valuable as intermediates. nih.govresearchgate.net For instance, 5-bromothiophene-2-carboxylic acid can be used as a starting point for synthesizing various thiophene carboxamides. The synthesis involves activating the carboxylic acid, often by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with a desired amine. mdpi.com Another method employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an acyl transfer agent such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate amide bond formation. mdpi.com
Furthermore, the thiophene ring of these building blocks can be functionalized. Upon treatment with a strong base like lithium diisopropylamide (LDA), thiophene-2-carboxylic acid undergoes deprotonation. This can lead to lithiation at the 5-position, creating a nucleophilic site that can react with various electrophiles to introduce new substituents. wikipedia.org This method provides a pathway to 5-substituted derivatives, which can then undergo further modifications. wikipedia.org
| Reaction Type | Starting Material | Reagents | Product Type | Reference |
| Amide Formation | 5-bromothiophene-2-carboxylic acid | 1. SOCl₂ 2. Amine | Thiophene-2-carboxamide | mdpi.com |
| Amide Formation | 5-bromothiophene-2-carboxylic acid | DCC, DMAP, Amine | Thiophene-2-carboxamide | mdpi.com |
| C-H Functionalization | Thiophene-2-carboxylic acid | LDA, Electrophile | 5-substituted-thiophene-2-carboxylic acid | wikipedia.org |
| Nitrile Formation | 3-methylthiophene-2-carboxylic acid | 1. SOCl₂ 2. NH₃ 3. POCl₃ | 3-methylthiophene-2-carbonitrile | nih.govbeilstein-journals.org |
Regioselective Halogenation and Alkylation Strategies on Thiophene Nucleus
Achieving the specific substitution pattern of this compound requires precise control over the placement of the chloro and ethyl groups on the thiophene ring. This is accomplished through regioselective reactions, which favor the formation of one constitutional isomer over others.
Introducing a chlorine atom specifically at the 4-position of a 2,5-disubstituted thiophene can be challenging due to the directing effects of the existing substituents. The α-positions (2 and 5) are generally more reactive towards electrophilic substitution than the β-positions (3 and 4). iust.ac.irstackexchange.com Therefore, direct chlorination of a 2-carboxy-5-ethylthiophene would likely yield substitution at the 3- or 4-position, often as a mixture.
To achieve regioselectivity, specialized reagents and strategies are employed. One such method involves the use of benzeneseleninyl chloride (PhSeOCl) in the presence of an aluminum halide. tandfonline.com This system has been shown to be an efficient and regioselective chlorinating agent for electron-rich thiophenes. tandfonline.com The reaction proceeds under mild conditions and can provide high yields of monohalogenated products, avoiding the formation of di- or tri-halogenated byproducts that can occur with molecular chlorine. tandfonline.com
The introduction of an ethyl group at the 5-position can be achieved through several methods. Friedel-Crafts alkylation is a classic approach, though it can be prone to issues like polysubstitution and rearrangement, and often requires a Lewis acid catalyst. google.com A more controlled method involves the use of organometallic reagents.
Regioselective alkylation can be performed by first deprotonating the thiophene ring at a specific position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an alkyl halide, such as ethyl iodide or ethyl bromide. tandfonline.comtandfonline.com For thiophene itself, lithiation occurs preferentially at the 2-position. To achieve 5-substitution on a 2-substituted thiophene, the 2-position must first be blocked. If starting with thiophene-2-carboxylic acid, lithiation can be directed to the 5-position. wikipedia.org
One-pot bromination/debromination is a powerful strategy for synthesizing specific isomers of halogenated thiophenes that may be difficult to obtain directly. nih.gov This method involves the exhaustive bromination of a thiophene derivative to a polybrominated intermediate, followed by selective removal of one or more bromine atoms.
For example, a one-pot procedure was developed for 3-methylthiophene, which, upon treatment with excess bromine, yields 2,4,5-tribromo-3-methylthiophene. nih.govbeilstein-journals.org Subsequent selective debromination can then be performed. The removal of a bromine atom, often from an α-position, can be achieved using reducing agents like sodium borohydride (B1222165) with a palladium catalyst or zinc in acetic acid. iust.ac.ir This approach allows access to intermediates like 2,4-dibromo-3-methylthiophene, which can be further functionalized to introduce other groups, including a carboxylic acid. nih.govresearchgate.net Another method involves activating a specific position with an organolithium reagent followed by the addition of bromine (Br₂), allowing for controlled, regioselective bromination. google.comgoogle.com
| Strategy | Substrate | Key Reagents | Key Intermediate | Reference |
| Bromination/Debromination | 3-Methylthiophene | Br₂, then reducing agent (e.g., Zn/AcOH) | 2,4-Dibromo-3-methylthiophene | nih.govbeilstein-journals.orgiust.ac.ir |
| Lithiation/Bromination | 3-Alkylthiophene | n-BuLi, Br₂ | Regioselectively brominated alkylthiophene | google.comgoogle.com |
| Oxidation/Bromination | 3,4-Diaryl-2,5-dihydrothiophene | Br₂ | 3,4-Diaryl-2,5-dibromothiophene | researchgate.net |
N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of organic compounds, including electron-rich heterocycles like thiophene. halideschemicals.com It is an electrophilic chlorinating agent that offers advantages over gaseous chlorine due to its ease of handling and milder reaction conditions. halideschemicals.com
The reaction of NCS with thiophenes typically results in chlorination at the α-position (2- or 5-position) due to the higher electron density at these sites. halideschemicals.com Recent advancements have shown that using NCS in combination with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) allows for the chlorination of a wide variety of heteroarenes, including thiophenes, with high yields and regioselectivity under neutral and mild conditions. tcichemicals.com The mechanism of NCS chlorination can be complex; studies on related substrates like thiophenols show that the reaction can be initiated by direct chlorination by NCS, which then generates other reactive chlorine species, such as molecular chlorine (Cl₂), via catalysis by HCl. ed.ac.ukacs.orgacs.org
Multi-Step Organic Synthesis Routes for Complex Derivatives of this compound
The synthesis of complex molecules often requires multi-step sequences where each step builds upon the last to construct the final target. The preparation of halogenated thiophene building blocks, which are precursors to more complex derivatives, exemplifies this approach. beilstein-journals.org
A representative multi-step synthesis could start from a commercially available, simpler thiophene, such as 3-methylthiophene. nih.govbeilstein-journals.org A potential route to a key intermediate like 4-bromo-3-methyl-2-thiophenecarboxylic acid involves several transformations:
Functional Group Conversion : The starting material, 3-methylthiophene-2-carboxylic acid, is first converted to its acid chloride.
Amide Formation : The acid chloride is treated with ammonia (B1221849) to form the corresponding amide.
Dehydration : The amide is then dehydrated, for example with phosphorus oxychloride (POCl₃), to yield the nitrile, 3-methylthiophene-2-carbonitrile.
Halogenation : This nitrile can then undergo specific halogenation reactions to introduce the required chloro or bromo substituents at the desired positions.
Hydrolysis : Finally, the nitrile group is hydrolyzed back to a carboxylic acid to yield the target structure.
Another advanced strategy involves starting with a heavily halogenated compound like tetrachlorothiophene. beilstein-journals.org A specific chlorine atom can be selectively replaced using a metal-halogen exchange reaction with an organolithium reagent like n-butyllithium. This creates a thienyllithium species, which can then be quenched with carbon dioxide (CO₂) to install the carboxylic acid group at that position, leading to compounds like trichloro-2-thiophenecarboxylic acid. nih.govbeilstein-journals.org These intermediates are then used in further steps to build more complex molecules. beilstein-journals.org
Exploration of Green Chemistry Principles in the Synthesis of this compound
One of the core tenets of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. nih.gov For instance, water has been successfully used as a solvent for the palladium-catalyzed direct C-H arylation of thiophene derivatives. unito.it This method not only avoids volatile organic compounds but can also utilize low-purity industrial wastewater, enhancing its environmental credentials. unito.it Similarly, ethanol (B145695) has been employed as a green solvent for the copper-mediated synthesis of halogenated thiophenes, offering a non-toxic and readily available medium for these reactions. nih.gov For other thiophene syntheses, deep eutectic solvents and imidazolium (B1220033) ionic liquids have been explored as greener substitutes for traditional solvents. rsc.org
Catalysis plays a pivotal role in developing more sustainable chemical processes. Researchers have developed a method for synthesizing 2-thiophenecarboxylic acid derivatives using vanadium-, iron-, or molybdenum-containing catalysts. semanticscholar.orgresearchgate.net This catalytic approach allows for the reaction of thiophenes with a carbon tetrachloride-methanol system to produce the desired carboxylic acids or their esters in yields ranging from 44-85%. semanticscholar.orgresearchgate.net Another advancement is the use of strong protic acid resins to catalyze the acylation of thiophene, a key step in one pathway to thiophene-2-carboxylic acid. acs.org This heterogeneous catalyst eliminates the need for an aqueous workup, simplifying the process. acs.org Furthermore, telescoping this reaction directly into the subsequent aerobic oxidation step exemplifies process intensification, a key green chemistry principle that saves resources and reduces waste. acs.org
Moving towards the elimination of solvents altogether represents a significant step in green synthesis. nih.gov Solvent-free methods, such as high-speed ball milling (mechanochemistry), have been applied to the Gewald synthesis of substituted 2-aminothiophene derivatives. nih.gov This technique can reduce reaction times and eliminate the need for solvents, thereby minimizing waste. nih.govresearchgate.net Other solvent-free approaches for producing thiophene derivatives involve one-step reactions at elevated temperatures, for example, reacting ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65 °C. nih.gov
The table below summarizes various green chemistry approaches applicable to the synthesis of thiophene-2-carboxylic acid analogues.
| Green Chemistry Principle | Method | Reagents/Conditions | Advantages |
| Alternative Solvents | Copper-mediated halocyclization | Sodium halides, copper (II) sulfate, ethanol | Employs an environmentally friendly solvent; avoids harsh reagents. nih.gov |
| Pd-catalyzed direct C-H arylation | Palladium(II) chloride, potassium carbonate, water | Utilizes water as a green solvent; can use industrial wastewater. unito.it | |
| Catalysis | Catalytic carboxylation | Thiophenes, CCl4-CH3OH, V/Fe/Mo catalysts | Catalytic process, yields of 44-85%. semanticscholar.orgresearchgate.net |
| Aerobic Oxidation | 2-acetylthiophene, Mn(OAc)2/Co(OAc)2 catalysts, acetic acid | Avoids more hazardous oxidizing agents. acs.org | |
| Solvent-Free Synthesis | Mechanochemistry (Gewald) | Aryl-alkyl ketones, high-speed ball milling | Eliminates solvent use, reduces waste. nih.gov |
| One-pot thermal reaction | Ammonium thiocyanate, acyl chlorides, etc., 65 °C | Solvent-free, single-step reaction. nih.gov | |
| Process Intensification | Multicomponent Reactions (MCRs) | β-ketodithioesters, α-haloketones, etc., in aqueous solution | Reduces number of synthetic steps, minimizes waste. nih.gov |
| Telescoped Reactions | Acylation followed directly by oxidation | Eliminates intermediate workup and purification, saving resources. acs.org | |
| Safer Reagents | Transition-metal-free synthesis | Buta-1-enes, potassium sulfide | Avoids toxic and costly transition metals; atom economical. nih.govorganic-chemistry.org |
These examples highlight the diverse strategies being employed to make the synthesis of thiophene-based compounds, including analogues of this compound, more sustainable and environmentally responsible.
Chemical Transformations and Reactivity of 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that undergoes a range of transformations, allowing for the synthesis of numerous derivatives. These reactions primarily involve the nucleophilic acyl substitution mechanism, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids, typically achieved through the Fischer-Speier esterification method. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, usually a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester product, it is commonly driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com
For 4-Chloro-5-ethylthiophene-2-carboxylic acid, this reaction would proceed by heating it with an alcohol, such as methanol (B129727) or ethanol (B145695), under reflux with a catalytic amount of acid to yield the corresponding methyl or ethyl ester. chemistrysteps.com While direct esterification of this specific compound is not widely documented, the reaction is a standard transformation for substituted thiophene (B33073) carboxylic acids. gatech.edugoogle.com An alternative to acid catalysis, especially for sterically hindered substrates, involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Methanol (CH₃OH) | cat. H₂SO₄, Reflux | Methyl 4-chloro-5-ethylthiophene-2-carboxylate |
| This compound | Ethanol (C₂H₅OH) | cat. H₂SO₄, Reflux | Ethyl 4-chloro-5-ethylthiophene-2-carboxylate |
| This compound | Isopropanol ((CH₃)₂CHOH) | cat. H₂SO₄, Reflux | Isopropyl 4-chloro-5-ethylthiophene-2-carboxylate |
| This compound | Amyl alcohol | DCC, DMAP, DCM | Pentyl 4-chloro-5-ethylthiophene-2-carboxylate nih.gov |
Amide and Hydrazide Formation
Amide Formation: The conversion of carboxylic acids to amides is a crucial transformation in organic synthesis. Direct reaction with an amine is generally inefficient and requires high temperatures. More practical methods involve the use of coupling agents to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) facilitate the reaction under milder conditions. nih.gov For instance, the synthesis of thiophene-based pyrazole amides has been successfully achieved by reacting 5-bromothiophene carboxylic acid with amines using DCC and a catalytic amount of DMAP. nih.gov A similar strategy would be applicable to this compound, allowing for the formation of a wide range of N-substituted amides.
Hydrazide Formation: Carbohydrazides are valuable synthetic intermediates, often prepared via the hydrazinolysis of the corresponding esters. hhu.deresearchgate.net The ester of this compound can be converted into its hydrazide derivative by refluxing with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. mdpi.comchemicalbook.com This reaction typically proceeds in high yield and is a standard method for preparing hydrazides from various substituted thiophene esters. hhu.demdpi.com
| Starting Material | Reagent(s) | Conditions | Product |
|---|---|---|---|
| This compound | Aniline, DCC, DMAP | DCM, Room Temp | N-phenyl-4-chloro-5-ethylthiophene-2-carboxamide |
| This compound | Ammonia (B1221849), Coupling Agent | Anhydrous Solvent | 4-Chloro-5-ethylthiophene-2-carboxamide |
| Methyl 4-chloro-5-ethylthiophene-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, Reflux | 4-Chloro-5-ethylthiophene-2-carbohydrazide |
Formation of Acid Halides (e.g., Thionyl Chloride Reactions)
The conversion of carboxylic acids to acid halides, particularly acid chlorides, is a key step for synthesizing more complex derivatives, as acid halides are significantly more reactive toward nucleophiles. Thionyl chloride (SOCl₂) is the most common reagent for this transformation. The reaction proceeds readily, converting the carboxylic acid into the corresponding acid chloride while producing gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion. acs.org
This compound is expected to react smoothly with thionyl chloride, often in an inert solvent and sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to yield 4-Chloro-5-ethylthiophene-2-carbonyl chloride. This transformation is well-established for a variety of substituted thiophene carboxylic acids, including 5-chlorothiophene-2-carboxylic acid. google.comgoogleapis.com
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | Inert solvent, Reflux, cat. DMF | 4-Chloro-5-ethylthiophene-2-carbonyl chloride |
Derivatization for Analytical Enhancement (e.g., LC-MS Labeling)
In modern analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to enhance the detection and separation of analytes. nih.gov Carboxylic acids can exhibit poor retention on common reversed-phase LC columns and may have low ionization efficiency in the mass spectrometer. researchgate.netnih.gov Derivatization addresses these issues by introducing a chemical tag onto the molecule that improves its analytical properties. researchgate.net
The carboxylic acid group of this compound can be tagged with various reagents. A common strategy involves coupling the acid with a molecule containing a readily ionizable functional group, such as a tertiary amine, to enhance positive-ion mode ESI-MS signals. Reagents like 3-nitrophenylhydrazine (3-NPH) are used in conjunction with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable derivatives suitable for sensitive LC-MS/MS analysis. nih.gov
| Purpose | Reagent | Coupling Agent | Expected Benefit |
|---|---|---|---|
| Enhanced LC retention and MS signal | 3-Nitrophenylhydrazine (3-NPH) | EDC | Improved sensitivity and chromatographic separation nih.gov |
| Enhanced MS signal (Positive Ion Mode) | Aniline | EDC | Improved ionization efficiency nih.gov |
| Fluorescence Detection | 4-(Bromomethyl)-7-methoxycoumarin | Base catalyst | Enables highly sensitive fluorescence detection |
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system that is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). researchgate.net The reactivity and orientation of substitution are heavily influenced by the electronic properties of the substituents already present on the ring.
Electrophilic Aromatic Substitution Reactions
In this compound, positions 2, 4, and 5 of the thiophene ring are occupied, leaving only the C3 position available for substitution. The feasibility of an electrophilic attack at this position depends on the combined directing effects of the existing groups:
-COOH group (at C2): An electron-withdrawing and deactivating group.
-Cl group (at C4): A deactivating group that acts as an ortho, para-director. It directs incoming electrophiles towards the C3 and C5 positions.
-CH₂CH₃ group (at C5): An electron-donating and activating group that is an ortho, para-director. It directs towards the C4 position.
| Reaction | Reagents | Predicted Product (at C3) | Note |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-5-ethyl-3-nitrothiophene-2-carboxylic acid | Reaction expected to be difficult due to ring deactivation. |
| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-chloro-5-ethylthiophene-2-carboxylic acid | Harsh conditions likely required. |
| Sulfonation | Fuming H₂SO₄ | 4-Chloro-5-ethyl-2-carboxythiophene-3-sulfonic acid | Reaction likely requires high temperature. |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions for this compound can be considered at two primary sites: the carboxylic acid group (nucleophilic acyl substitution) and the chlorine-substituted carbon of the thiophene ring (nucleophilic aromatic substitution).
Nucleophilic Acyl Substitution: The carboxylic acid functional group itself is generally unreactive toward nucleophilic acyl substitution under neutral or basic conditions. This is because the acidic proton is readily abstracted by a nucleophile, forming a carboxylate anion. The resulting negative charge on the carboxylate group repels incoming nucleophiles, rendering the carbonyl carbon significantly less electrophilic.
To facilitate nucleophilic acyl substitution, the hydroxyl group must first be converted into a better leaving group. A standard laboratory method for this activation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), which transforms it into the highly reactive acid chloride, 4-chloro-5-ethylthiophene-2-carbonyl chloride. nih.gov This acid chloride can then readily react with a variety of nucleophiles to form other carboxylic acid derivatives, such as esters, amides, and anhydrides. thermofisher.comnih.gov
The general mechanism for these transformations is a two-step addition-elimination process:
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon of the acid chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. nih.gov
Elimination: The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group, resulting in the net substitution product. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where the chlorine atom on the thiophene ring is replaced by a nucleophile, is generally unfavorable for this molecule under typical conditions. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. reddit.com
In this compound, the electron-withdrawing carboxylic acid group is in the meta position relative to the chlorine atom and thus cannot provide resonance stabilization for the intermediate. researchgate.net While the thiophene ring is inherently electron-rich compared to benzene, which generally disfavors SNAr, the reaction is possible on thiophenes that are substituted with potent electron-withdrawing groups. mdpi.com The lack of such a group in the required ortho or para position makes the SNAr pathway for this compound energetically unfavorable. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) with Derivatives
While direct nucleophilic substitution of the chlorine atom is difficult, its replacement can be effectively achieved through metal-catalyzed cross-coupling reactions. For these reactions, this compound is typically converted to a derivative, such as a methyl or ethyl ester. This esterification step improves solubility in common organic solvents and prevents potential complications caused by the acidic proton of the carboxylic acid, which can interfere with the basic conditions and catalysts used in the coupling reactions. wikipedia.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. reddit.comwikipedia.org The ester derivative of this compound can serve as the organohalide partner. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions. libretexts.org The reaction is tolerant of a wide variety of functional groups, making it a versatile tool for further functionalization. wikipedia.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), also catalyzed by palladium. organic-chemistry.orgnih.govnih.gov This reaction is known for its tolerance of a wide array of functional groups, including esters, and its relative insensitivity to air and moisture. researchgate.net Derivatives of this compound can be coupled with various organostannanes to introduce new alkyl, vinyl, or aryl substituents at the C4 position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for similar thiophene derivatives.
| Reaction Type | Catalyst | Ligand(s) | Base | Solvent(s) | Temperature (°C) |
| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Toluene, Dioxane, DMF, Water | 80 - 120 |
| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | (Not always required) | Toluene, DMF, THF | 80 - 110 |
This table presents generalized conditions for Suzuki and Stille couplings involving aryl chlorides, including thiophene derivatives. Specific conditions may vary based on the exact substrates used.
Reactions of the Halogen and Alkyl Substituents
The chlorine atom at the C4 position is a key site for reactivity. Its primary transformations involve its removal or replacement.
Replacement Reactions: As detailed in the previous section (3.2.3), the most significant reaction of the chlorine atom is its replacement via palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. These reactions effectively substitute the chlorine with a new carbon-based substituent.
Reductive Dechlorination (Hydrodechlorination): The chlorine atom can be removed and replaced with a hydrogen atom through a process called hydrodechlorination. This reduction is commonly achieved using a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. acs.orgdigitellinc.com Mild hydrogen sources like ammonium (B1175870) formate (NH₄HCO₂) or hydrogen gas (H₂) can be employed. digitellinc.com This reaction provides a pathway to synthesize the corresponding 5-ethylthiophene-2-carboxylic acid derivative.
The ethyl group attached to the thiophene ring also possesses sites for potential chemical transformation, primarily at the α-carbon (the carbon adjacent to the thiophene ring). This position is analogous to a benzylic position in benzene derivatives and exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates.
Potential reactions at the α-carbon of the ethyl group include:
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents, can oxidize the α-carbon. Depending on the reaction conditions, this can lead to the formation of a ketone (5-(1-oxoethyl)-4-chlorothiophene-2-carboxylic acid) or, with more vigorous oxidation, cleavage of the C-C bond to yield a new carboxylic acid group.
Free-Radical Halogenation: Under free-radical conditions, initiated by UV light or a radical initiator like AIBN, the α-hydrogen atoms can be substituted by halogens (e.g., using N-bromosuccinimide, NBS). This would yield 4-chloro-5-(1-bromoethyl)thiophene-2-carboxylic acid, creating a new synthetic handle for further modifications.
Polymerization Pathways of this compound and its Monomer Analogues
Substituted thiophenes are fundamental building blocks for conducting polymers. Monomer analogues of this compound, typically with the carboxylic acid group converted to an ester to prevent side reactions, can undergo polymerization to form polythiophene derivatives.
Oxidative Polymerization: One of the most common methods for synthesizing polythiophenes is chemical oxidative polymerization. This method typically involves treating the thiophene monomer with a chemical oxidant, with iron(III) chloride (FeCl₃) being the most widely used reagent. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. The polymerization typically occurs between the unsubstituted C2 and C5 positions of the thiophene rings. For a derivative of the title compound to polymerize, the carboxylic acid at the C2 position would need to be removed or the polymerization would have to proceed through other available positions if appropriately functionalized. Assuming a monomer analogue like 4-chloro-3-ethylthiophene, polymerization would link the units at the 2- and 5-positions.
The properties of the resulting polymer, such as molecular weight and regioregularity, are influenced by reaction parameters like the choice of solvent, temperature, and the oxidant-to-monomer ratio.
| Parameter | Condition | Effect on Polymerization |
| Oxidant | Iron(III) Chloride (FeCl₃) | Initiates polymerization via oxidation of the monomer. |
| Solvent | Chloroform, Chlorobenzene, Acetonitrile (B52724) | Affects the solubility of the monomer and growing polymer chain, influencing molecular weight. |
| Temperature | Room Temperature | Common condition for balancing reaction rate and control over polymer structure. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents unwanted side reactions with oxygen. |
This table outlines typical conditions for the chemical oxidative polymerization of substituted thiophenes.
Metal-Catalyzed Polycondensation: If a di-functionalized monomer derived from the title compound were synthesized (e.g., a dibromo-derivative), it could undergo metal-catalyzed polycondensation reactions. For instance, Suzuki polycondensation, which involves repeated Suzuki coupling reactions between a diboronic ester and a dihalide monomer, can produce well-defined, regioregular polythiophenes.
Electrochemical Polymerization
Electrochemical polymerization is a common method for synthesizing conductive polymers from thiophene and its derivatives. wikipedia.org This process involves the oxidation of the monomer at an electrode surface to form a polymer film. The polymerization of thiophene derivatives is influenced by the nature of the substituents on the thiophene ring. Generally, electron-donating groups, such as alkyl chains, lower the oxidation potential of the monomer, making it easier to polymerize. dtic.mil Conversely, electron-withdrawing groups tend to increase the oxidation potential.
The table below illustrates the effect of various substituents on the oxidation potentials of thiophene monomers, providing context for the expected behavior of this compound.
| Monomer | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) |
| Thiophene | None | ~2.0 |
| 3-Methylthiophene | 3-Methyl | ~1.8 |
| 3,4-Ethylenedioxythiophene (EDOT) | 3,4-Ethylenedioxy | Not specified |
| 3-Thiophenecarboxylic acid | 3-Carboxylic acid | ~1.8 |
| 3-Methoxythiophene | 3-Methoxy | ~1.1 |
| 3-Thiophenemethanol | 3-Methanol | ~1.5 |
This table is generated based on data for illustrative purposes and may not represent exact experimental values under all conditions. dtic.milresearchgate.net
Photochemical Polymerization
The proposed mechanism for this type of polymerization involves the formation of a complex between the thiophene monomer and the catalyst (e.g., Cr(VI)). core.ac.uk Upon photoexcitation, a charge-transfer reaction occurs, leading to the formation of an organic radical cation and a reduced form of the catalyst. core.ac.uk These radical cations then couple to initiate and propagate the polymerization, similar to the electrochemical process. core.ac.uk This method can lead to the formation of both soluble oligomers and insoluble polymer films. core.ac.uk
The following table summarizes typical conditions used in the photochemical polymerization of related thiophene derivatives.
| Monomer | Catalyst | Light Source | Solvent | Outcome |
| 3-Thiophenecarboxylic acid | Potassium dichromate | Visible light (100 W) | Water | Soluble oligomers and insoluble polymer film |
| 3-Thiophene acetic acid | Potassium dichromate | Visible light | Water | Soluble oligomers and insoluble polymer film |
This table is based on reported experimental conditions for similar compounds. core.ac.uk
Copolymerization with other Monomers
Copolymerization is a valuable strategy for tailoring the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify characteristics such as solubility, conductivity, and electrochromic behavior. Thiophene derivatives, including those with carboxylic acid functionalities, have been successfully copolymerized with other monomers, such as thiophene and pyrrole, through electrochemical methods. researchgate.net
Given its structure, it is plausible that this compound could be copolymerized with other thiophene derivatives or different heterocyclic monomers. The resulting copolymer would have properties that are a composite of the constituent monomers, potentially offering advantages over the homopolymer. The electrochemical behavior and the properties of the resulting copolymers would be dependent on the specific comonomer used and the reaction conditions. researchgate.net
The table below provides examples of copolymers synthesized from thiophene derivatives.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer |
| 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate | Thiophene | Electrochemical | Conducting copolymer |
| 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate | Pyrrole | Electrochemical | Conducting copolymer |
| 3-Methoxythiophene | 3-Thiopheneethanol | Electrochemical | Electrochromic copolymer |
| 3-Methoxythiophene | 3-Thiophenecarboxylic acid | Electrochemical | Electrochromic copolymer |
This table illustrates the versatility of copolymerizing various functionalized thiophenes. researchgate.netresearchgate.net
Reaction Mechanisms and Kinetic Studies
The polymerization of thiophene and its derivatives generally proceeds through an oxidative coupling mechanism. dtic.milresearchgate.net The initial step involves the oxidation of the monomer to form a radical cation. This is typically the rate-determining step. The radical cation is a reactive intermediate that can then couple with another radical cation or a neutral monomer. The most reactive positions on the thiophene ring for this coupling are the α-positions (2- and 5-positions), leading to the formation of α,α'-linked polymer chains, which are essential for high conductivity. dtic.mil
Kinetic studies on the electrochemical polymerization of thiophenes have shown that the rate of polymerization is often first-order with respect to the monomer concentration. dtic.mil The rate can also be influenced by the presence of other species in the reaction mixture, such as oligomers of thiophene (e.g., bithiophene or terthiophene), which can act as initiators and increase the polymerization rate. dtic.mil
The proposed mechanism for the polymerization of thiophene derivatives can be summarized in the following key steps:
| Step | Description | Factors Affecting Rate |
| 1. Oxidation | The monomer is oxidized at the electrode surface or by a chemical oxidant to form a radical cation. | Applied potential, monomer oxidation potential, solvent, electrolyte. |
| 2. Dimerization | Two radical cations couple to form a dicationic dimer. | Concentration of radical cations. |
| 3. Deprotonation | The dimer loses two protons to form a neutral dimer (bithiophene). | Basicity of the medium. |
| 4. Propagation | The dimer is oxidized to a radical cation, which then couples with another monomer radical cation, extending the polymer chain. This process repeats to form the final polymer. | Monomer concentration, presence of oligomers as initiators. |
This table outlines the generally accepted mechanism for the oxidative polymerization of thiophenes. dtic.mil
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 4-Chloro-5-ethylthiophene-2-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the carboxylic acid proton, the thiophene (B33073) ring proton, and the protons of the ethyl group are expected.
The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The single proton on the thiophene ring is expected to appear as a singlet, as it has no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | ~11-12 | broad singlet | - |
| Thiophene-H | ~7.5 | singlet | - |
| -CH₂- (ethyl) | ~2.9 | quartet | ~7.5 |
| -CH₃ (ethyl) | ~1.3 | triplet | ~7.5 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display seven distinct signals, one for each unique carbon atom.
The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-180 ppm range. libretexts.org The four carbons of the thiophene ring resonate in the aromatic region (approximately 125-150 ppm). The two aliphatic carbons of the ethyl group appear in the upfield region of the spectrum. Quaternary carbons, those without any attached protons (like C2, C4, and C5 of the thiophene ring), often show weaker signals compared to protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carboxylic acid) | ~165 |
| C2 (thiophene, attached to -COOH) | ~140 |
| C3 (thiophene, attached to -H) | ~130 |
| C4 (thiophene, attached to -Cl) | ~135 |
| C5 (thiophene, attached to -CH₂CH₃) | ~145 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. oregonstate.edu
Two-dimensional (2D) NMR techniques are powerful tools used to establish the connectivity between atoms, which is crucial for confirming the proposed structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between the thiophene proton and its corresponding carbon (C3), the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular structure. Key expected correlations would include:
The methylene (-CH₂) protons showing a correlation to the thiophene carbon they are attached to (C5), the adjacent thiophene carbon (C4), and the methyl carbon.
The thiophene proton (H3) showing correlations to the adjacent carbons C2, C4, and the carboxylic acid carbon.
The methyl (-CH₃) protons showing a correlation to the methylene carbon and the C5 thiophene carbon.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When combined with chromatographic techniques like LC or UPLC, it provides a robust method for separation, identification, and quantification.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₇H₇ClO₂S. bldpharm.com
The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) at approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-performance variant, UPLC-MS, are essential hyphenated techniques for the analysis of organic compounds in complex mixtures. researchgate.net These methods are widely used to assess the purity of this compound and to monitor its synthesis.
The liquid chromatography step separates the target compound from starting materials, byproducts, and other impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. UPLC systems use smaller particle sizes in the column, which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional LC.
Following separation, the eluent is introduced into the mass spectrometer. The MS detector provides mass information that confirms the identity of the eluting compound and allows for its quantification. For carboxylic acids, which can exhibit poor retention on standard reversed-phase columns and variable ionization efficiency, derivatization techniques are sometimes employed to improve their analytical performance in LC-MS assays. nih.govnih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. For this compound, ESI-MS is typically performed in negative ion mode, which readily facilitates the deprotonation of the acidic carboxylic acid group. nih.govresearchgate.net This process results in the formation of a prominent pseudomolecular ion, [M-H]⁻. Given the molecular weight of 190.65 g/mol for the neutral molecule (C₇H₇ClO₂S), the expected mass-to-charge ratio (m/z) for this primary ion would be approximately 189.6. bldpharm.com
The presence of a chlorine atom results in a characteristic isotopic pattern. The two main stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of roughly 3:1. Therefore, the mass spectrum would exhibit two peaks for the [M-H]⁻ ion: one at m/z 189.6 (corresponding to the ³⁵Cl isotope) and a smaller peak at m/z 191.6 (corresponding to the ³⁷Cl isotope), with an intensity ratio of approximately 3:1. This distinctive isotopic signature is a key identifier for the presence of chlorine in the molecule. In positive ion mode, adduct formation, such as [M+Na]⁺ or potentially [M–H+2Na]⁺, might be observed depending on the solvent system. nih.gov
| Ionization Mode | Expected Ion | Calculated m/z | Notes |
|---|---|---|---|
| Negative ESI | [M-H]⁻ (with ³⁵Cl) | 189.6 | Represents the deprotonated molecule; typically the base peak. |
| Negative ESI | [M-H]⁻ (with ³⁷Cl) | 191.6 | Isotopic peak with an intensity of approximately one-third of the m/z 189.6 peak. |
| Positive ESI | [M+Na]⁺ (with ³⁵Cl) | 213.0 | Potential sodium adduct, dependent on solvent purity. |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M-H]⁻ precursor ion, are used to analyze the fragmentation pathways, providing structural confirmation. For the deprotonated this compound ion (m/z 189.6), the most likely initial fragmentation step is decarboxylation. libretexts.org This involves the neutral loss of a carbon dioxide (CO₂) molecule (44 Da), a characteristic fragmentation for carboxylate anions. libretexts.orgthieme-connect.de
This initial loss would produce a 4-chloro-5-ethylthiophenyl anion fragment. Subsequent fragmentation of this ion would likely involve the ethyl substituent. Two potential pathways are the loss of a methyl radical (•CH₃, 15 Da) or the neutral loss of ethene (C₂H₄, 28 Da). These fragmentation patterns are consistent with the general principles observed for substituted aromatic compounds and carboxylic acids. nih.govlew.ro
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Resulting Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|---|
| 189.6 | CO₂ (Decarboxylation) | 44.0 | 145.6 | 4-Chloro-5-ethylthiophenyl anion |
| 145.6 | •CH₃ (Methyl radical) | 15.0 | 130.6 | Anion of 4-chloro-5-vinylthiophene |
| 145.6 | C₂H₄ (Ethene) | 28.0 | 117.6 | Anion of 4-chlorothiophene |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra of this compound are expected to be dominated by vibrations characteristic of the carboxylic acid group and the substituted thiophene ring. researchgate.netiosrjournals.org
A key feature in the IR spectrum is the very broad absorption band in the 2500–3300 cm⁻¹ region, which arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer present in the solid state. The C=O stretching vibration of the carbonyl group is expected to produce a very strong and sharp absorption band around 1680–1710 cm⁻¹. iosrjournals.org
The thiophene ring gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1300–1550 cm⁻¹ region. The C-S stretching modes are usually found at lower wavenumbers, between 600 and 800 cm⁻¹. iosrjournals.org Vibrations involving the substituents also produce distinct signals, including C-H stretching and bending modes from the ethyl group and a C-Cl stretching vibration, which is expected in the 700–800 cm⁻¹ range. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 2500–3300 | Strong, Broad |
| C-H Stretch (aliphatic) | Ethyl Group | 2850–2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1680–1710 | Very Strong, Sharp |
| C=C Stretch | Thiophene Ring | 1300–1550 | Medium to Strong |
| C-O Stretch | Carboxylic Acid | 1210–1320 | Strong |
| C-Cl Stretch | Chloro-substituent | 700–800 | Medium to Strong |
| C-S Stretch | Thiophene Ring | 600–800 | Weak to Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid. While specific crystal structure data for this compound is not publicly available, its solid-state structure can be predicted based on closely related thiophene carboxylic acid derivatives. A primary structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups.
| Structural Feature | Expected Observation | Governing Interaction |
|---|---|---|
| Molecular Packing | Formation of centrosymmetric dimers | Intermolecular O-H···O hydrogen bonds |
| Molecular Conformation | Near co-planarity of the thiophene ring and carboxyl group | π-conjugation |
| Hydrogen Bond Geometry | O-H···O distance of approx. 2.6–2.7 Å | Electrostatic attraction and orbital overlap |
| Crystal System | Likely monoclinic or orthorhombic | Symmetry of the hydrogen-bonded dimer |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated system of the thiophene ring. nii.ac.jp Thiophene itself exhibits an absorption maximum around 235 nm. nii.ac.jp
The presence of substituents—the electron-withdrawing carboxylic acid and chlorine atom, and the electron-donating ethyl group—will modulate the energy of these transitions, typically causing a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. The carboxylic acid group, in particular, extends the π-conjugation, leading to absorption at a longer wavelength. nii.ac.jpspectrabase.com The primary absorption band for this compound is anticipated to be in the 240-280 nm range.
| Expected λmax Range | Electronic Transition | Involved Orbitals | Notes |
|---|---|---|---|
| ~240–280 nm | π → π | HOMO → LUMO | Primary absorption band of the conjugated thiophene system. |
| ~200–220 nm | n → π | Non-bonding (O) → LUMO | Weaker absorption from the carbonyl group, may be masked. researchgate.net |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is most suitable for this moderately polar compound. pensoft.netpensoft.net
A typical setup would employ a C18 (ODS) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. To ensure the carboxylic acid is in its neutral, protonated form for consistent retention and good peak shape, the aqueous phase is typically acidified with 0.1% formic acid or phosphoric acid to a pH of around 2.5-3. sielc.comresearchgate.net Detection is achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, likely near its λmax (e.g., ~260 nm). pensoft.net This method allows for the separation of the target compound from synthesis precursors, byproducts, and degradation products.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately polar to nonpolar compounds. |
| Stationary Phase | C18 (ODS), 5 µm particle size | Provides hydrophobic interaction with the analyte. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound; acid suppresses ionization of the carboxyl group. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Absorbance at ~260 nm | Monitors the analyte based on its strong UV absorption. |
Gas Chromatography (GC)
Gas chromatography is a cornerstone analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound like this compound, direct analysis by gas chromatography is challenging due to the high polarity and low volatility imparted by the carboxylic acid functional group. Such characteristics can lead to poor peak shape, broad tailing, and strong adsorption onto the GC column, making accurate quantification and identification difficult. To overcome these issues, derivatization is an essential prerequisite step to convert the polar carboxylic acid into a more volatile and thermally stable derivative, typically an ester.
Derivatization for GC Analysis
The most common approach for the GC analysis of carboxylic acids is to convert them into less polar esters. A widely used and effective method is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. sigmaaldrich.com The resulting TMS ester of this compound is significantly more volatile and less polar, making it amenable to GC analysis. sigmaaldrich.comgcms.cz
The derivatization reaction can be summarized as follows:
Analyte: this compound
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Product: this compound, trimethylsilyl ester
This reaction is typically carried out by heating the dried analyte with an excess of the silylating reagent in a suitable solvent prior to injection into the GC system. sigmaaldrich.com
Instrumentation and Method Parameters
A high-resolution capillary gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred system for the analysis of the derivatized compound. This setup provides not only the retention time for quantification but also mass spectral data for unambiguous peak identification.
A hypothetical, yet representative, set of GC-MS parameters for the analysis of the TMS-derivatized this compound is detailed below.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Type | Split/Splitless |
| Injector Temperature | 270 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Detailed Research Findings
In a typical analysis, a calibration curve would be constructed by derivatizing and analyzing a series of standard solutions of this compound at known concentrations. The peak area of the resulting TMS-ester derivative is plotted against its concentration to establish a linear relationship for quantification.
The retention time of the derivatized analyte is a key identifier. Under the conditions specified above, the TMS-ester of this compound would elute at a specific time, allowing for its separation from the solvent front, derivatization reagent byproducts, and other potential impurities.
The mass spectrometer provides definitive structural confirmation. The electron ionization (EI) of the TMS-derivatized molecule would produce a characteristic fragmentation pattern. Key expected fragments would include the molecular ion (M+), a fragment corresponding to the loss of a methyl group ([M-15]+), and a prominent ion at m/z 73, which is characteristic of the trimethylsilyl group.
The following interactive table presents hypothetical data from a quantitative analysis of the derivatized compound, illustrating the expected results from a typical GC-MS run.
| Analyte | Retention Time (min) | Concentration (µg/mL) | Peak Area (Arbitrary Units) | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| This compound, TMS ester | 11.45 | 25 | 1,250,000 | 276 (M+), 261, 171, 73 |
For high-sensitivity trace analysis, particularly in complex matrices, a Sulfur Chemiluminescence Detector (SCD) could be employed instead of a mass spectrometer. shimadzu.comshimadzu.com The SCD offers exceptional selectivity and sensitivity for sulfur-containing compounds, which would allow for precise quantification of the thiophene derivative even at very low levels, without interference from non-sulfur-containing compounds. shimadzu.com
Theoretical and Computational Studies on 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy. For a molecule like 4-chloro-5-ethylthiophene-2-carboxylic acid, DFT calculations can provide deep insights into its geometry, stability, and reactivity.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis is particularly important due to the flexibility of the ethyl and carboxylic acid groups. The rotation around the C-C single bond of the ethyl group and the C-C bond connecting the carboxylic group to the thiophene (B33073) ring can lead to different conformers. DFT calculations can be used to identify the most stable conformer and the energy barriers between different conformations. The relative orientation of the carboxylic acid's hydroxyl group with respect to the thiophene ring is a key aspect of this analysis.
Table 1: Representative Optimized Geometrical Parameters for a Thiophene Carboxylic Acid Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | O=C-OH | 122.0 |
| C-OH | 1.36 | Thiophene-C-C | 120.0 |
| Thiophene C-S | 1.72 | C-S-C | 92.0 |
| Thiophene C-Cl | 1.74 | ||
| Thiophene C-Ethyl | 1.51 |
Note: The data in this table is illustrative and represents typical values for thiophene derivatives. Specific values for this compound would require dedicated DFT calculations.
The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, along with the electron-donating effect of the ethyl group, would influence the energies of these frontier orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Carboxylic Acid Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is for illustrative purposes. The actual values for this compound would depend on the specific computational method and basis set used.
DFT calculations can simulate various types of spectra, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. The calculated shifts for the protons and carbons in the thiophene ring, the ethyl group, and the carboxylic acid would be compared to experimental values to validate the optimized geometry.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-Cl stretch, and various vibrations of the thiophene ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Molecular Modeling and Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulations can explore the dynamic behavior of this compound.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water or an organic solvent, would provide insights into its conformational dynamics, solvation, and interactions with its environment. This can be particularly useful for understanding how the molecule behaves in a biological system or in a solution-phase reaction.
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For a series of related thiophene carboxylic acids, a QSPR model could be developed to predict properties such as solubility, boiling point, or even biological activity based on calculated molecular descriptors. These descriptors can be derived from DFT calculations and include electronic properties (like HOMO-LUMO energies), steric properties, and topological indices. Such a study would allow for the prediction of the properties of this compound based on its structural features.
Reaction Pathway and Mechanism Elucidation via Computational Chemistry
Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and thereby elucidating reaction mechanisms. For the synthesis and subsequent reactions of this compound, computational studies on similar systems, such as the carboxylation of thiophenes and the reactions of halogenated thiophenes, provide valuable mechanistic insights.
One of the primary synthetic routes to thiophene-2-carboxylic acids is the carboxylation of the thiophene ring. DFT calculations on the palladium-catalyzed carboxylation of thiophene with carbon dioxide have shown that the reaction proceeds through a series of steps including the activation of a C-H bond, followed by the insertion of CO2. mdpi.com The calculations indicate that the CO2 insertion step is often the rate-determining step in the entire process. mdpi.com For this compound, a similar mechanism can be postulated, where a metal catalyst would facilitate the deprotonation at the 2-position of the thiophene ring, followed by nucleophilic attack on CO2. The presence of the chloro and ethyl groups would undoubtedly influence the energetics of this pathway.
Furthermore, computational studies on base-mediated direct carboxylation of thiophene have also been performed, proposing a mechanism involving initial proton abstraction by a base, followed by the insertion of CO2. mdpi.com In this scenario, the activation energy for the C-H activation step was found to be higher than that of the subsequent CO2 insertion, indicating that the initial deprotonation is the rate-limiting step. mdpi.com
Reactions involving the substituents, such as nucleophilic substitution of the chlorine atom or reactions at the carboxylic acid group, can also be modeled. For instance, DFT has been used to study the "halogen dance" reaction on bromothiophenes, which involves the base-promoted intramolecular rearrangement of the halogen substituent. whiterose.ac.uk Such computational models help in understanding the stability of intermediates and the barriers to rearrangement, which would be relevant for predicting potential side reactions of this compound under basic conditions.
Prediction of Chemical Reactivity and Selectivity
The reactivity and selectivity of this compound are dictated by the electronic effects of its substituents on the thiophene ring. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (position 4). The chlorine atom is also deactivating due to its inductive effect but is an ortho-para director. The ethyl group is an activating, ortho-para directing group. The interplay of these electronic effects governs the regioselectivity of further functionalization.
Computational methods, particularly the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, are invaluable for predicting reactivity. The HOMO (Highest Occupied Molecular Orbital) indicates the sites most susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) points to the sites prone to nucleophilic attack. For substituted thiophenes, DFT calculations have shown that the distribution of these orbitals is highly dependent on the nature and position of the substituents. mdpi.comnih.gov
In the case of this compound, the electron-withdrawing nature of the carboxylic acid and chlorine at positions 2 and 4, respectively, would lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack than unsubstituted thiophene. Conversely, the electron-donating ethyl group at position 5 would raise the energy of the HOMO. The precise locations of the HOMO and LUMO lobes would determine the most probable sites for electrophilic and nucleophilic attack. Fukui functions, derived from DFT calculations, can provide a more quantitative measure of the local reactivity, identifying the most electrophilic and nucleophilic atoms in the molecule. nih.govnih.gov
The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com By calculating the HOMO-LUMO gap for this compound and comparing it to related molecules, its relative stability and reactivity can be estimated.
Thermodynamic and Kinetic Parameter Calculations
Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern chemical reactions. These include reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). Such calculations are crucial for understanding the feasibility and rate of chemical processes involving this compound.
For a given reaction, the structures of reactants, products, and transition states can be optimized using DFT methods. Frequency calculations on these optimized geometries then yield important thermodynamic data. The Gibbs free energy of reaction (ΔG) determines the spontaneity of a reaction, with a negative value indicating a spontaneous process. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate.
Below are interactive tables with hypothetical, yet plausible, thermodynamic and kinetic data for a representative reaction of a substituted thiophene-2-carboxylic acid, based on values typically found in computational studies of similar heterocyclic systems.
Table 1: Hypothetical Thermodynamic Parameters for the Decarboxylation of a Substituted Thiophene-2-carboxylic Acid
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | 15.2 |
| Gibbs Free Energy of Reaction (ΔG) | 5.8 |
| Entropy of Reaction (ΔS) | 31.5 (cal/mol·K) |
Note: This data is illustrative and represents typical values for such a reaction under standard conditions as predicted by DFT calculations.
Table 2: Hypothetical Kinetic Parameters for Electrophilic Bromination at the 3-position
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 18.7 |
| Enthalpy of Activation (ΔH‡) | 18.1 |
| Gibbs Free Energy of Activation (ΔG‡) | 24.5 |
Note: This data is illustrative and represents typical activation barriers for electrophilic substitution on a deactivated thiophene ring as predicted by DFT calculations.
Applications of 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid in Materials Science and Advanced Chemical Synthesis
Role as a Building Block in Complex Organic Synthesis
The unique combination of functional groups on the 4-Chloro-5-ethylthiophene-2-carboxylic acid molecule makes it a valuable starting material for constructing intricate molecular architectures. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or acid chlorides, while the chlorine atom and the C-H bonds on the thiophene (B33073) ring offer sites for cross-coupling reactions, enabling the extension of the molecular framework.
Synthesis of Other Thiophene Derivatives
This compound is a key starting material for the synthesis of a variety of substituted thiophene derivatives. The carboxylic acid group can be modified to create esters or amides, while the chloro-substituted ring is amenable to various coupling reactions. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stetter reactions, can be employed to introduce new aryl or alkyl groups at the chlorinated position, leading to the formation of more complex bi-aryl or substituted thiophene structures. researchgate.net These reactions are fundamental in creating larger, custom-designed thiophene-based molecules, including oligomers like terthiophenes, which have applications in electronics and biosensing. nih.gov The synthesis of such derivatives is crucial for developing new compounds with specific electronic, optical, or biological properties. researchgate.net
Intermediate in Agrochemical Development (Chemical Synthesis Aspect)
Halogenated 2-thiophenecarboxylic acid derivatives are critical intermediates in the development of modern agrochemicals, particularly insecticides. beilstein-journals.orgresearchgate.net Research by Dow AgroSciences has identified that such compounds are essential building blocks for a family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, which exhibit targeted activity against pests like aphids, mites, and whiteflies while showing low mammalian toxicity. beilstein-journals.orgresearchgate.net In the synthesis of these complex agrochemicals, the substituted thiophene moiety serves as a core structural component (the "C-ring") of the final active ingredient. beilstein-journals.org The specific halogen and alkyl substitutions on the thiophene ring are crucial for the molecule's efficacy and selectivity.
| Thiophene Intermediate | Role in Synthesis | Target Agrochemical Class | Key Synthetic Step |
|---|---|---|---|
| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | Key building block for the C-ring portion | 1,2,4-Triazole Insecticides | Assembly with the triazole core |
| 3,4,5-trichloro-2-thiophenecarbonyl chloride | Key building block for the C-ring portion | 1,2,4-Triazole Insecticides | Assembly with the triazole core |
| 3,4,5-trichloro-2-thiophenecarbonitrile | Alternative building block for the C-ring | 1,2,4-Triazole Insecticides | Assembly and functional group conversion |
Formation of Novel Heterocyclic Systems (e.g., Thiadiazoles)
The reactivity of the thiophene ring and its functional groups allows it to be used as a scaffold for synthesizing new, often more complex, heterocyclic systems. For instance, thiophene derivatives can be precursors to 1,3,4-thiadiazoles through reactions involving reagents like Lawesson's reagent, which facilitates thionation. organic-chemistry.org Furthermore, the functional groups on this compound can participate in cyclization reactions to form fused or linked heterocyclic structures. For example, reactions with hydrazines could lead to pyridazinone systems, while condensation reactions with other bifunctional molecules can yield a variety of other heterocycles like thiazoles or quinolines. researchgate.netekb.egnih.gov This versatility makes it a valuable starting point for creating novel chemical entities with potential applications in medicinal chemistry and materials science. ekb.eg
Application in Polymer Chemistry and Advanced Polymeric Materials
Thiophene-based monomers are of significant interest in polymer chemistry due to their ability to form conjugated polymers with unique electronic and optical properties. These materials are at the forefront of research in organic electronics.
Synthesis of Conducting Polymers (Polythiophenes)
Polythiophenes are a prominent class of conducting polymers, valued for their environmental stability and tunable properties. cmu.edursc.org this compound can function as a monomer precursor for the synthesis of functionalized polythiophenes. Polymerization can be achieved through various metal-catalyzed cross-coupling reactions, such as Grignard metathesis (GRIM) polymerization or direct arylation polymerization (DArP), often using nickel or palladium catalysts. cmu.edursc.org In these processes, the chlorine atom and a C-H bond on the thiophene ring act as coupling sites, allowing for the formation of long polymer chains.
The ethyl and carboxylic acid groups (or its derivatives) on the monomer unit play a crucial role in determining the final properties of the polymer. The ethyl group enhances the solubility of the polymer in organic solvents, which is critical for solution-based processing and fabrication of thin films for electronic devices. nih.gov The carboxylic acid group can be used to tune the polymer's electronic properties, improve adhesion to substrates, or serve as a handle for post-polymerization functionalization. The resulting polymers are investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. cmu.edu
| Polymerization Method | Typical Catalyst | Description | Reference |
|---|---|---|---|
| Oxidative Chemical Polymerization | FeCl₃, CuCl₂ | Monomers are oxidized to form radical cations, which then couple to form the polymer chain. | nih.gov |
| Grignard Metathesis (GRIM) Polymerization | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | A chain-growth polycondensation of a Grignard-functionalized dihalothiophene monomer. Allows for high regioregularity. | cmu.edu |
| Direct Arylation Polymerization (DArP) | Palladium-based catalysts | Coupling of a dihalothiophene with a monomer containing activated C-H bonds, avoiding the need for organometallic intermediates. | rsc.org |
| Electrochemical Polymerization | Not applicable (applied potential) | The monomer is oxidized at an electrode surface, leading to the deposition of a polymer film directly onto the electrode. | researchgate.net |
Development of Biobased Thiophene Polyesters
The push for sustainable alternatives to petroleum-based plastics has driven research into biobased polymers. Thiophene-based polyesters (TBPs), synthesized from monomers like 2,5-thiophenedicarboxylic acid (TPCA), represent a promising new class of high-performance, biobased materials. nih.govdntb.gov.uafrontiersin.org These polymers are often produced via a two-step melt polycondensation process, reacting a thiophene-based dicarboxylic acid (or its dimethyl ester) with various bio-derived diols. researchgate.netmdpi.com
Monomers such as this compound can be envisioned as components in copolyesters. The single carboxylic acid group allows it to act as an end-capping agent or to be incorporated into the polymer backbone if converted to a diester derivative. The introduction of chloro and ethyl substituents into the polyester (B1180765) chain would directly influence the polymer's properties. For instance, the polarity introduced by the C-Cl bond could alter inter-chain interactions, affecting crystallinity, thermal stability, and mechanical strength. researchgate.net
Research on related thiophene polyesters has demonstrated that their properties are highly tunable. For example, studies on poly(alkylene 2,5-thiophenedicarboxylate)s show that varying the length of the diol chain (from C3 to C6) effectively modulates chain mobility and, consequently, the material's mechanical and barrier performance. mdpi.comnih.gov Furthermore, these biobased thiophene polyesters have shown susceptibility to enzymatic degradation, which is a significant advantage for sustainable recycling and waste management. nih.govdntb.gov.uafrontiersin.org In one study, cutinases from Thermobifida cellulosilytica were shown to effectively hydrolyze various TPCA-based polyesters, with degradation rates dependent on the polymer's composition and crystallinity. nih.govfrontiersin.org
Enzymatic Degradation of Thiophene-Based Polyesters
Results after 72 hours of incubation at 65°C with cutinase 1 (Thc_cut1) from T. cellulosilytica.
| Polymer | Diol Used | Degradation (% Weight Loss) | TPCA Monomer Released (mM) | Reference |
|---|---|---|---|---|
| PBTF | 1,4-butanediol | 9% | 0.12 | nih.govfrontiersin.org |
| PPeTF | 1,5-pentanediol | 100% | 2.70 | nih.govfrontiersin.org |
| PHTF | 1,6-hexanediol | 80% | 0.67 | nih.govfrontiersin.org |
Novel Materials with Tunable Electronic and Mechanical Properties
Polythiophenes are renowned for their semiconducting properties, making them central to the field of organic electronics. The electronic and mechanical characteristics of these materials can be precisely controlled through chemical modification of the thiophene monomer. rsc.org Substituents on the thiophene ring directly impact the electronic structure of the resulting polymer, altering properties like the HOMO/LUMO energy levels and the band gap. researchgate.netmdpi.com
For this compound, the electron-withdrawing nature of the chloro and carboxylic acid groups would generally lower both the HOMO and LUMO energy levels of the polymer, while the electron-donating ethyl group would have an opposing effect. mdpi.comnih.gov This interplay allows for fine-tuning of the polymer's electronic properties for specific applications, such as in field-effect transistors or solar cells. rsc.org Theoretical studies have shown that while singly bonded substituents may have a modest influence on the band gap of the final polymer, they significantly alter the properties of the monomer and oligomers. researchgate.netbohrium.com
The mechanical properties of polythiophenes can also be tuned. Often, pristine conjugated polymers are brittle. figshare.com However, modifying the side chains can enhance flexibility and toughness. Incorporating ester groups into the side chains of poly(3-alkylthiophene)s, for example, has been shown to improve ductility while maintaining high charge carrier mobility. figshare.com Similarly, molecular doping can be used to significantly increase the elastic modulus and toughness of soft polythiophenes, transforming them into materials with stiffness comparable to commodity plastics. rsc.org The ethyl and chloro groups of this compound, when incorporated as part of a side chain or directly into the backbone, would influence polymer packing and morphology, thereby affecting its mechanical response. researchgate.net
Functionalization of Polymer Backbones
Introducing specific functional groups onto a polymer is a powerful strategy for creating materials with tailored capabilities. The carboxylic acid group of this compound is an ideal handle for functionalizing polymer backbones. There are two primary strategies for this: polymerization of an already functionalized monomer or post-polymerization modification. cmu.edu
In the first approach, a monomer derived from this compound could be copolymerized with other monomers to distribute the functional group along the polymer chain. acs.org In the second, more versatile approach, a precursor polymer is first synthesized and then the functional group is added. rsc.org For example, a polythiophene with reactive sites (like bromoalkyl side chains) can be prepared, followed by a reaction to attach molecules containing carboxylic acids. cmu.edu A new polyacetylene derivative with a thiophene-3-carboxylate side group has been synthesized, demonstrating how a thiophene carboxylic acid moiety can be attached to a conjugated backbone. mdpi.comresearchgate.net This method avoids potential interference of the functional group with the polymerization reaction itself. rsc.org
This functionalization is critical for a range of applications. Carboxylic acid groups can improve solubility, act as anchoring points for biomolecules in biosensors, or serve as sites for cross-linking to enhance the mechanical integrity of the material. cmu.edu
Development of Chemical Sensors and Chemoresponsive Materials
Thiophene derivatives are excellent candidates for chemical sensors due to their exceptional photophysical and electrochemical properties. researchgate.net The incorporation of this compound into sensing materials can lead to devices with high sensitivity and selectivity for various analytes.
Fluorescent Sensors for Metal Ions
Thiophene-based molecules can act as fluorescent chemosensors for the detection of metal ions. nih.gov The general design of such a sensor involves a fluorophore (the thiophene ring system) and a receptor (a binding site for the target ion). The carboxylic acid group in this compound can serve as an effective binding site for metal cations.
The detection mechanism relies on changes in the fluorescence of the thiophene unit upon binding a metal ion. This can manifest as either fluorescence enhancement or quenching. nih.gov
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can restrict intramolecular rotation or block non-emissive decay pathways, leading to a significant increase in fluorescence intensity. nih.govnih.gov
Chelation-Enhanced Quenching (CHEQ): The metal ion, particularly if it is paramagnetic like Cu²⁺, can promote non-radiative decay processes, leading to a decrease in fluorescence. nih.govresearchgate.net
The specific response is governed by complex electronic interactions between the sensor molecule and the metal ion's orbitals. acs.orgnih.gov Researchers have developed numerous thiophene-based sensors that show high selectivity for ions such as Al³⁺, Zn²⁺, Cu²⁺, and Pb²⁺, with detection limits reaching nanomolar concentrations. nih.govresearchgate.netmdpi.com
Examples of Thiophene-Based Fluorescent Ion Sensors
| Sensor Type | Target Ion | Response Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Thiophene-Schiff Base | Al³⁺ | Fluorescence Turn-On (CHEF) | 3.7 x 10⁻⁹ M | nih.gov |
| Thiophene-Schiff Base | Zn²⁺ | Fluorescence Turn-On (CHEF) | 3.0 x 10⁻⁸ M | nih.gov |
| Poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) | Cu²⁺ | Fluorescence Quenching | - | researchgate.net |
| Poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) | Pb²⁺ | Fluorescence Quenching | - | researchgate.net |
Electrochemical Sensors
Polymers derived from thiophene are conductive and electroactive, making them ideal for fabricating electrochemical sensors. nih.gov Electrodes modified with polythiophene films can be used to detect a wide range of analytes with high sensitivity. bohrium.comresearchgate.net Monomers based on this compound can be electropolymerized onto an electrode surface, creating a functional sensor interface. mdpi.comacs.org
The sensing mechanism often involves the catalytic oxidation or reduction of the target analyte at the modified electrode surface, which generates a measurable electrical signal (e.g., current). The high surface area and catalytic activity of the polymer film enhance the signal. bohrium.com The presence of the carboxylic acid group can be particularly advantageous, as it can be used to immobilize enzymes or other biorecognition elements, creating highly specific biosensors for targets like glucose or dopamine. nih.govnih.gov The inherent conductivity of the polythiophene backbone facilitates efficient electron transfer between the recognition event and the electrode surface. researchgate.net
Chromatic Chemosensing Applications
Certain thiophene-based materials exhibit chromism, meaning they change color in response to an external stimulus. This property can be harnessed to create colorimetric or chromatic sensors, where the presence of an analyte can be detected by the naked eye. nih.gov
The color of conjugated polymers like polythiophene is due to the absorption of light, which is determined by the polymer's electronic structure and conjugation length. When the polymer interacts with an analyte, its conformation can change, altering the effective conjugation length and thus changing the wavelength of light it absorbs. For example, a thiophene-based sensor was developed that changes from colorless to yellow upon binding with Cu²⁺ ions. nih.gov This visual feedback provides a simple, rapid, and low-cost method for analyte detection, which is highly desirable for applications like test strips and on-site environmental monitoring. nih.gov
Catalytic Applications of this compound derived compounds (e.g., as ligands or precursors)
This compound belongs to the family of thiophene carboxylic acids, which are recognized for their utility as ligands in coordination chemistry. The carboxylate group of this compound can coordinate with various metal ions to form stable metal complexes. These resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit significant catalytic activity.
Research into similar structures, such as 3-chlorothiophene-2-carboxylic acid, has shown the successful synthesis of transition metal complexes with copper (II), cobalt (II), and nickel (II). mdpi.comresearchgate.net These complexes are formed by the coordination of the metal ion with the carboxylate group of the thiophene derivative. The structural versatility of carboxylate ligands allows them to form complexes with diverse coordination modes, which is a key factor in designing effective catalysts. mdpi.comresearchgate.net For instance, copper-based MOFs synthesized from ligands containing carboxyl groups have been shown to efficiently catalyze the reaction of CO2 with epoxides to form cyclic carbonates under mild conditions. mdpi.com
Derivatives of this compound can therefore be anticipated to serve as crucial precursors for creating novel catalysts. The specific electronic properties imparted by the chloro and ethyl substituents on the thiophene ring can modulate the electron density of the coordination site, thereby influencing the catalytic performance of the resulting metal complex. These tailored catalysts could find applications in a range of organic transformations and environmentally significant reactions.
Investigations into Solid-State Properties and Cocrystal Formation
The solid-state properties of active pharmaceutical ingredients (APIs) and other functional materials can be significantly modified through cocrystallization. Cocrystals are multi-component crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, most commonly hydrogen bonds. nih.govresearchgate.net The presence of a carboxylic acid functional group makes this compound an excellent candidate for forming cocrystals.
The formation of cocrystals is guided by principles of supramolecular chemistry, where specific and directional interactions between functional groups, known as synthons, are exploited. The carboxylic acid group can form robust and predictable hydrogen-bonding patterns, such as the carboxylic acid-carboxylic acid homosynthon or various heterosynthons with other functional groups like amides or pyridines. nih.govnih.gov
Methods for Cocrystal Formation: Several established techniques can be employed to screen for and produce cocrystals of this compound with suitable coformers.
| Method | Description | Key Considerations |
| Solvent Evaporation | The component molecules are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the crystallization of the new solid phase. sysrevpharm.org | The components must be soluble in the chosen solvent. sysrevpharm.org |
| Mechanochemical Grinding | The solid components are ground together, either neat (dry grinding) or with a small amount of liquid (liquid-assisted grinding), to induce the formation of the cocrystal. nih.gov | Can be a solvent-free "green" method; the heat generated may affect thermally sensitive materials. nih.govnih.gov |
| Slurry Crystallization | The components are stirred in a solvent in which they are sparingly soluble. The suspension is allowed to equilibrate, often resulting in the formation of the most thermodynamically stable crystalline form. nih.gov | The choice of solvent is critical to mediate the transformation. |
The resulting cocrystals would exhibit unique physical properties, such as melting point, solubility, and stability, that differ from the parent compound. These modified properties are of high interest in the fields of pharmaceuticals and materials science.
Potential as Precursors for Novel Photonic and Electronic Materials
Thiophene-based compounds are a cornerstone in the development of organic electronic materials due to the electron-rich nature of the thiophene ring, which facilitates charge transport. This compound serves as a valuable building block for more complex structures with tailored optoelectronic properties.
The carboxylic acid functionality allows this molecule to be incorporated into larger systems such as metal-organic frameworks (MOFs) or coordination polymers. mdpi.comresearchgate.net Carboxylate ligands are widely used in this context due to their versatile coordination modes and ability to bridge metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com These materials have shown potential in applications like organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. The presence of the ethyl group can enhance solubility and processability, while the chloro substituent can modify the electronic energy levels (HOMO/LUMO) of the resulting material, thereby tuning its optical and electronic characteristics. mdpi.comresearchgate.net The potential for these derived materials is significant, spanning areas from semiconductor devices to fluorescent probes.
Application as Reference Standards for Analytical Purposes
In analytical chemistry, reference standards are materials of high purity and well-characterized properties used for calibration, identification, and quantification of substances. This compound and its isomers are used as reference standards in various analytical settings, particularly for the development and validation of methods for detecting related compounds or impurities in chemical synthesis.
Suppliers of fine chemicals often provide this compound with a Certificate of Analysis (COA), which includes detailed analytical data confirming its identity and purity. This documentation is crucial for its use as a reliable standard in quality control and research laboratories.
Typical Properties for a Reference Standard:
| Property | Value |
|---|---|
| Chemical Name | 4-chlorothiophene-2-carboxylic acid |
| CAS Number | 59614-95-8 |
| Molecular Formula | C₅H₃ClO₂S |
| Molecular Weight | 162.59 g/mol |
| Purity | Typically ≥97% |
| Supplied With | Certificate of Analysis (COA), Analytical Data (e.g., NMR, HPLC) |
Data compiled from various chemical supplier databases. synzeal.com
Corrosion Inhibition Studies (Chemical Mechanism)
Thiophene derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The efficacy of this compound as a corrosion inhibitor can be attributed to its molecular structure, which contains multiple active centers for adsorption onto a metal surface.
The chemical mechanism of inhibition involves the adsorption of the organic molecules onto the metal, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through two main processes:
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. The heteroatoms in the this compound molecule—namely the sulfur atom in the thiophene ring and the oxygen atoms in the carboxyl group—possess lone pairs of electrons that can coordinate with the metal surface.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
The π-electrons of the aromatic thiophene ring also play a crucial role by interacting with the metal surface, further strengthening the adsorption process. researchgate.net The formation of this adsorbed film effectively blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on similar organic inhibitors show that the strength and mode of adsorption are influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. researchgate.netresearchgate.net The collective action of the sulfur, oxygen, and π-electron systems makes this compound a strong candidate for corrosion inhibition applications.
Future Research Directions and Emerging Paradigms for 4 Chloro 5 Ethylthiophene 2 Carboxylic Acid
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The future synthesis of 4-Chloro-5-ethylthiophene-2-carboxylic acid will likely pivot towards greener and more atom-economical methodologies. While classical condensation reactions like the Gewald and Paal-Knorr syntheses provide a foundation for thiophene (B33073) ring formation, prospective research will focus on minimizing waste, avoiding harsh reagents, and improving energy efficiency. pharmaguideline.com
Key areas of exploration include:
C-H Activation/Functionalization: Direct, late-stage functionalization of simpler thiophene precursors is a highly sought-after strategy. Future work could develop catalytic systems (e.g., using palladium, rhodium, or copper) to selectively introduce the chloro, ethyl, and carboxyl groups onto a pre-formed thiophene ring, thus avoiding multi-step sequences that require protecting groups and generate significant waste.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes presents a major opportunity for improving safety, consistency, and scalability. A continuous flow setup could allow for precise control over reaction parameters (temperature, pressure, residence time), potentially enabling the use of highly reactive intermediates and improving yields for chlorination and carboxylation steps.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for key synthetic steps. Research into microwave-assisted Paal-Knorr type condensations or cross-coupling reactions could lead to more efficient and rapid production of the target molecule and its derivatives. organic-chemistry.org
Bio-based Precursors: Investigating the use of bio-derived starting materials aligns with global sustainability goals. Future research could explore pathways to synthesize the carbon backbone of the thiophene ring from renewable resources, reducing the reliance on petrochemical feedstocks. nih.gov
| Synthetic Strategy | Traditional Approach | Future (Sustainable) Approach | Key Advantages of Future Approach |
|---|---|---|---|
| Ring Formation | Condensation of 1,4-dicarbonyls with sulfurizing agents (e.g., P4S10). | Catalyst-driven cyclization of functionalized alkynes or one-pot multicomponent reactions. organic-chemistry.orgnih.gov | Higher atom economy, milder conditions, greater substrate scope. |
| Functionalization | Stepwise introduction of substituents requiring protecting groups and harsh reagents. | Direct C-H activation and functionalization on a simpler thiophene core. | Fewer synthetic steps, reduced waste, improved regioselectivity. |
| Process Technology | Batch processing in conventional reactors. | Continuous flow synthesis and microwave-assisted reactions. | Enhanced safety, scalability, energy efficiency, and reaction speed. |
Investigation of Undiscovered Chemical Transformations and Reactivity Profiles
The reactivity of this compound is dictated by its three distinct functional groups. While the general reactivity of thiophenes is understood, the interplay of these specific substituents offers fertile ground for discovering novel transformations.
Future investigations should focus on:
Selective Cross-Coupling Reactions: The C-Cl bond at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada, Buchwald-Hartwig). researchgate.netjcu.edu.au A key research challenge is to develop catalytic systems with high selectivity for the C4 position, leaving the C2-carboxylic acid group intact for subsequent modifications. This would enable the synthesis of complex aryl-, alkyl-, or amino-substituted thiophenes.
Transformations of the Carboxylic Acid Group: The carboxylic acid is a versatile handle. Future work will explore its conversion into a wider range of functional groups, such as amides, esters, ketones, or even its use in photoredox-catalyzed decarboxylative coupling reactions to forge new C-C bonds. Synthesizing libraries of novel amides and esters is a direct path to new biologically active compounds and functional polymers. mdpi.com
Photoinduced and Electrochemical Reactions: Exploring the behavior of the molecule under photochemical or electrochemical conditions could unlock new reaction pathways. rsc.orgorganic-chemistry.org For instance, photoinduced single-electron transfer (SET) could enable novel C-S bond formations or couplings that are inaccessible under thermal conditions.
Advancements in High-Throughput Characterization Methodologies
As the synthesis of derivatives of this compound accelerates, the need for rapid and efficient characterization becomes paramount. While standard techniques like NMR, IR, and mass spectrometry will remain essential, future efforts will integrate high-throughput and advanced analytical methods. nih.govmdpi.com
Emerging paradigms in characterization include:
Automated Synthesis and Screening: Coupling automated synthesis platforms with high-throughput characterization techniques (e.g., mass spectrometry, UV-Vis spectroscopy) will allow for the rapid generation and evaluation of large libraries of derivatives. This is particularly relevant for screening potential pharmaceutical candidates or optimizing materials properties.
Advanced Crystallography: For key derivatives, single-crystal X-ray crystallography will be crucial for unambiguously determining three-dimensional structures. This is vital for understanding structure-property relationships in new materials and for designing molecules that fit into the active sites of biological targets.
Solid-State NMR: For polymeric materials derived from this compound, solid-state NMR spectroscopy will be an indispensable tool for characterizing the polymer structure, packing, and dynamics in the solid state, which are critical for performance in electronic devices.
Integration of Advanced Computational Design for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules before they are synthesized, saving significant time and resources. mdpi.com Future research will increasingly rely on computational modeling to guide the design of novel derivatives of this compound.
Key computational approaches will involve:
Predicting Electronic Properties: DFT calculations can accurately predict electronic properties such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics. nih.gov This is crucial for designing new organic semiconductors for applications in transistors, solar cells, and LEDs.
Modeling Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack and calculate the activation energies for different reaction pathways. This can guide the development of selective synthetic transformations. researchgate.net
Virtual Screening: For pharmaceutical applications, computational docking can be used to screen virtual libraries of derivatives against specific protein targets to identify promising drug candidates. This approach can also predict ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com
| Computational Method | Predicted Property | Target Application Area |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, electron affinity. mdpi.com | Organic electronics, photovoltaics. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. | Dyes, sensors, photofunctional materials. |
| Molecular Docking | Binding affinity to biological targets, interaction modes. researchgate.net | Pharmaceuticals, drug discovery. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical bonding, non-covalent interactions. | Materials science, crystal engineering. |
Development of Next-Generation Materials Utilizing its Unique Structural Features
The trifunctional nature of this compound makes it an ideal monomer for creating advanced functional materials.
Future research will focus on:
Conductive Polymers: The thiophene ring is the fundamental unit of polythiophenes, a major class of conductive polymers. The carboxylic acid group can be used for melt-polymerization to form polyesters or polyamides. nih.govfrontiersin.orgacs.org The chloro and ethyl groups can be used to tune solubility, morphology, and electronic properties of the resulting polymers. rsc.org
Functional Polyesters and Polyamides: The dicarboxylic acid analogue or the molecule itself can be polymerized with various diols and diamines to create novel polyesters and polyamides. These materials could possess enhanced thermal stability, specific gas barrier properties, or biodegradability, making them suitable for high-performance packaging or biomedical applications. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.
Role in Cross-Disciplinary Chemical Science and Engineering
The versatility of this compound positions it at the intersection of several scientific disciplines. Future research will leverage this cross-disciplinary potential.
Medicinal Chemistry: Thiophene rings are often used as bioisosteres for benzene (B151609) rings in drug design. Derivatives could be explored as potential anticancer, antimicrobial, or anti-inflammatory agents. mdpi.com
Agrochemicals: Halogenated thiophenecarboxylic acid derivatives have been developed as building blocks for insecticides. beilstein-journals.orgbeilstein-journals.org New derivatives could be synthesized and screened for potent and selective herbicidal or pesticidal activity.
Materials Science and Bioelectronics: Combining the electronic properties of thiophene-based materials with biocompatible functionalities could lead to the development of novel bioelectronic devices, such as biosensors or interfaces for neural probes.
Q & A
Q. What is the recommended synthetic route for 4-Chloro-5-ethylthiophene-2-carboxylic acid, and how can its purity be optimized?
A viable method involves multi-step functionalization of thiophene-2-carboxylic acid derivatives. For example, ethyl substitution at the 5-position can be achieved via alkylation using ethyl halides under basic conditions, followed by chlorination at the 4-position using chlorinating agents like SOCl₂ or N-chlorosuccinimide (NCS). Purity optimization requires rigorous purification techniques such as column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water. Full characterization via NMR (¹H/¹³C), IR (to confirm carboxylic acid and C-Cl bonds), and mass spectrometry is critical to validate structure and purity .
Q. How should researchers handle stability and storage of this compound?
The compound is stable under normal laboratory conditions but may degrade in the presence of strong oxidizing agents, acids, or bases. Store in a cool (0–6°C), dry environment in airtight containers to prevent hydrolysis of the carboxylic acid group or decomposition. Compatibility testing with common solvents (e.g., DMSO, DMF) is advised for long-term storage .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), chlorine-substituted thiophene protons (distinct coupling patterns), and carboxylic acid proton (broad peak at δ ~12–13 ppm).
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹), C-Cl stretch (~550–750 cm⁻¹), and aromatic C-H stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Crystallographic refinement using programs like SHELXL (for small-molecule structures) or SHELXE (for twinned or high-resolution data) is recommended. For ambiguous electron density maps (e.g., disordered ethyl or chlorine groups), iterative refinement with geometric restraints and validation tools (e.g., R-factor, ADDSYM) ensures accuracy. Cross-validate results with spectroscopic data to resolve discrepancies .
Q. What strategies are effective for studying the compound’s bioactivity, such as antimicrobial or anticancer potential?
- In vitro assays : Screen against bacterial/fungal strains (e.g., MIC determination) or cancer cell lines (e.g., MTT assay).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-methyl or 4-bromo derivatives) to identify critical functional groups.
- Molecular docking : Use computational tools to predict binding affinity to targets like DNA gyrase or kinases. Reference methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride’s interaction studies as a template .
Q. How does the compound behave under extreme pH or temperature conditions?
- Acidic/alkaline conditions : Monitor degradation via HPLC (e.g., loss of carboxylic acid group or ring-opening reactions).
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures. For example, thiophene derivatives typically degrade above 200°C, releasing CO₂ and sulfur oxides .
Q. What are the challenges in derivatizing this compound for functional materials (e.g., polymers or sensors)?
The carboxylic acid group allows conjugation via amide or ester bonds, but steric hindrance from the ethyl and chlorine substituents may reduce reactivity. Optimize reaction conditions (e.g., use coupling agents like EDC/HOBt) and characterize derivatives via X-ray crystallography to confirm structural integrity .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Process optimization : Use flow chemistry for controlled chlorination steps.
- Catalysis : Explore Pd-mediated cross-coupling for regioselective ethyl or chlorine introduction.
- Scale-up safety : Ensure proper ventilation and inert atmospheres to mitigate risks from volatile byproducts (e.g., HCl gas) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Model reaction pathways (e.g., electrophilic substitution at the 4-position).
- MD simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to guide solvent selection .
Safety and Compliance
Q. What PPE and waste disposal protocols are mandatory for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles. Use respirators if airborne particles are generated.
- Waste disposal : Neutralize acidic residues before disposal. Collect solid waste in sealed containers labeled “halogenated organic compounds” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
